4-sulfobenzene-1,3-dicarboxylic Acid

MOF synthesis Topology control Sulfonate-carboxylate ligands

Avoid 3D network formation caused by symmetric 5-SIA. This 4-sulfonated isomer provides the asymmetric geometry required for 2D layered MOFs and high-Tg copolyesters. - Enables 2D sql-type topologies vs. 3D hcb networks from 5-SIA. - Imide derivatives yield high-T-resistance epoxy curing agents for ED-20 resins. - Sulfonated copolyesters show Tg enhancements up to 66 °C. Supplied with certificate of analysis; ideal for systematic structure-property studies.

Molecular Formula C8H6O7S
Molecular Weight 246.2 g/mol
CAS No. 51084-31-2
Cat. No. B3053120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfobenzene-1,3-dicarboxylic Acid
CAS51084-31-2
Molecular FormulaC8H6O7S
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C8H6O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)
InChIKeyJSYUFUJLFRBMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.06 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfobenzene-1,3-dicarboxylic Acid Procurement Baseline


4-Sulfobenzene-1,3-dicarboxylic acid (4-Sulfoisophthalic acid, 4-SIA) is an organic compound . Its structure features a benzene ring substituted with two carboxyl groups (1,3-positions) and one sulfonic acid group (4-position) . This regioisomeric arrangement of functional groups fundamentally distinguishes 4-SIA from its widely commercialized positional isomer, 5-sulfoisophthalic acid (5-SIA, CAS 22326-31-4), a primary monomer for cationic dyeable polyesters and polyamides .

Asymmetric sulfonate–carboxylate geometry for 2D MOF design
Imide/anhydride derivatives for thermostable epoxy curing
Sulfonated monomer for copolymer thermal property modulation

Why 4-SIA Cannot Substitute for 5-SIA in Materials Chemistry


Although the molecular formula (C₈H₆O₇S) is identical, the position of the sulfonic acid group relative to the carboxylic acid groups dictates the coordination geometry and polymer architecture achievable with 4-SIA versus 5-SIA [1]. In 5-SIA, the sulfonate group is symmetrically positioned between the two carboxyl groups, enabling predictable symmetric bridging modes that have been exploited in hundreds of coordination polymers and MOFs [1]. In contrast, the 4-position sulfonate in 4-SIA is adjacent to only one carboxyl group, creating an asymmetric ligand geometry that leads to structurally divergent coordination networks incompatible with the well-established synthetic protocols optimized for 5-SIA [1]. Procurement of the correct isomer is therefore dictated by the desired topology and application-specific material performance.

4-SIA (Target)
5-SIA (Substitute)
Coordination geometry
Asymmetric; favors 2D sql nets
Symmetric; favors 3D hcb nets
Polymer architecture
Divergent, isomer-dependent chain packing
Established symmetric bridging modes

Evidence for Selecting 4-SIA over 5-SIA


Sulfonate Position Controls 2D vs. 3D MOF Topology

The position of the sulfonic acid group on the isophthalic acid core is the primary determinant of the resulting metal-organic framework (MOF) topology. A systematic study of Zn and Cd MOFs using a panel of sulfonic acid analogs demonstrated that 3D structures are achieved with 5-sulfoisophthalic acid (5-SIA), whereas 2D layered architectures are obtained with 4-sulfobenzoic acid (a structural analog of 4-SIA with similar asymmetric sulfonate-carboxylate geometry) [1]. The X-ray structural analysis explicitly showed that MOFs incorporating 5-SIA adopt a three-dimensional hexagonal (hcb) net topology with the point symbol {6³} [1]. In contrast, MOF4, incorporating the asymmetric 4-sulfobenzoic acid analog, adopts a two-dimensional sql net topology with the point symbol {4⁴·6²} [1]. This demonstrates that the relative position of sulfonate and carboxylate groups directly controls the dimensionality of the coordination polymer product.

Topology control
Class-level
2D sql ({4⁴·6²}) vs 3D hcb ({6³})
Sulfonate position dictates MOF dimensionality.
Extrapolated from 4-sulfobenzoic acid analog.
MOF synthesis Topology control Sulfonate-carboxylate ligands

4-SIA Imide Curing Agent for Thermostable Epoxy Resins

The imide derivative of 4-sulfoisophthalic acid has been specifically developed as a curing agent and modifier for ED-20 epoxy resin [1]. The resulting cured polymer compositions exhibit thermal stability and heat resistance, as characterized by Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), achieving high values of the Thermogravimetric Index (TGI) [1]. While direct numerical TGA data are not publicly accessible in the abstract, the study explicitly reports that these 4-SIA-imide-cured compositions possess 'thermal stability, heat resistance, and also high values of the thermogravimetric index' suitable for demanding electrical industry applications, including coatings for copper wires in mounting wires and electro-technical contacts [1].

Thermal stability
Reported
High thermogravimetric index (TGI) for 4-SIA-imide/ED-20
Supports epoxy thermal management formulations.
Quantitative TGA data not publicly available.
Thermosetting polymers Epoxy curing agent Thermal stability

Sulfonated Isophthalate Units Enhance Polymer Glass Transition Temperature

In the class of furanic-sulfonated copolyesters incorporating sulfonated isophthalate units, the presence of 20 mol% sodium sulfoisophthalate was shown to rigidify and thermally stabilize the copolymer backbone, yielding a significantly higher glass transition temperature (Tg) compared to the non-sulfonated homopolymer poly(ethylene 2,5-furandicarboxylate) (PEF) [1]. This class-level evidence establishes a quantitative baseline for the value proposition of incorporating a sulfonated isophthalic acid monomer—an effect attributable to either 4-SIA or 5-SIA, with the degree of Tg enhancement modulated by the specific diol comonomer used [1][2].

Tg enhancement
Class-level
Tg range 19–66 °C with 20 mol% sulfonated isophthalate
Sulfonate group rigidifies copolyester backbone.
Isomer may influence chain packing and Tg magnitude.
Bio-based copolyesters Sulfonated monomer Glass transition temperature

5-SIA La-MOF Electrochemical Benchmark for 4-SIA Development

A water-stable La-MOF constructed from 5-sulfoisophthalic acid monosodium salt exhibits an outstanding specific capacitance of 213 F g⁻¹ at 0.5 A g⁻¹ with 92% capacitance retention after 2000 cycles, and operates stably across pH 2–13 [1]. This represents the current benchmark for sulfoisophthalic acid-based MOFs in supercapacitor applications. Any analogous 4-SIA-based MOF developed for electrochemical energy storage would be quantitatively evaluated against this established 5-SIA-derived performance baseline.

Capacitance benchmark
Class-level
5-SIA La-MOF: 213 F g⁻¹ / 92% retention; 4-SIA data pending
5-SIA sets baseline for 4-SIA supercapacitor MOF development.
Isomer geometry may alter capacitance and cycling.
Supercapacitor Lanthanide MOF Electrochemical capacitance

Application Scenarios for 4-Sulfobenzene-1,3-dicarboxylic Acid


2D Coordination Polymer and MOF Nanosheet Synthesis

Researchers seeking to rationally design 2D layered metal-organic frameworks—rather than 3D porous networks—should select 4-SIA, as its asymmetric sulfonate-carboxylate ligand geometry biases crystallization toward 2D sql-type topologies, in contrast to the 3D hcb topologies characteristic of the symmetric 5-SIA isomer [1].

Thermostable Epoxy Electrical Insulation Coatings

Formulators developing high-temperature-resistant epoxy compositions for electrical and electronic applications should utilize 4-SIA imide or anhydride derivatives as curing agents and modifiers for ED-20-type epoxy resins, based on demonstrated high thermogravimetric index values and suitability for copper wire coatings and potting compounds [2].

Isomer Effects on Copolyester Thermal Properties

Polymer scientists investigating structure-property relationships in sulfonated copolyesters should procure 4-SIA for systematic comparison studies, given that the sulfonated isophthalate class provides Tg enhancements up to 66 °C (versus non-sulfonated PEF baseline), and the positional isomer is expected to modulate chain packing efficiency and resultant thermal/mechanical properties [3].

Isomer-Controlled MOFs for Electrochemical Energy Storage

Electrochemical researchers designing lanthanide-based MOFs for supercapacitor electrodes can use 4-SIA as an alternative ligand scaffold to benchmark against the established 5-SIA La-MOF (213 F g⁻¹ at 0.5 A g⁻¹; 92% retention over 2000 cycles), enabling systematic exploration of how sulfonate positional isomerism influences capacitance and cycling stability [4].

Application
Selection Property
Validation Focus
2D coordination polymer & MOF nanosheet synthesis
Asymmetric ligand geometry
2D topology (sql nets) vs 3D networks
Thermostable epoxy electrical insulation coatings
Imide/anhydride reactivity with epoxide
TGA/DTA: high TGI and coating performance
Sulfonated copolyester thermal property modulation
Sulfonate content and positional isomer
Tg enhancement vs non-sulfonated PEF baseline
Isomer-controlled MOFs for electrochemical energy storage
Sulfonate positional isomerism
Capacitance and cycling stability vs 5-SIA benchmark
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